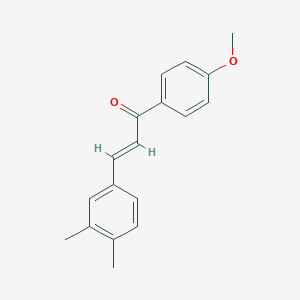
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as DMPM, is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that is used in various scientific research applications. DMPM has gained significant attention from researchers due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its high purity and stability. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is a yellow crystalline powder that is easy to handle and store. It is also relatively inexpensive and readily available from commercial sources. However, one of the limitations of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water. This can make it difficult to dissolve 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in aqueous solutions and may require the use of organic solvents.
未来方向
There are several future directions for research on 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a drug candidate for treating Alzheimer's disease. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another potential direction is to investigate its potential as a fluorescent probe for detecting metal ions. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to selectively bind to copper ions and can be used as a sensitive and selective probe for detecting copper ions in biological samples. Overall, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has significant potential for various scientific research applications and warrants further investigation.
合成方法
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dimethylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid with a high purity and yield.
科学研究应用
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been used as a fluorescent probe for detecting metal ions and as a potential drug candidate for treating Alzheimer's disease.
属性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-12H,1-3H3/b11-6+ |
InChI 键 |
NQIMVNNXKKVSLA-IZZDOVSWSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC)C |
SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)